

# 4-Bromo-2-methylpyrimidine spectral data

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## Compound of Interest

Compound Name: **4-Bromo-2-methylpyrimidine**

Cat. No.: **B146057**

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An In-depth Technical Guide to the Spectral Data of **4-Bromo-2-methylpyrimidine**

## Introduction

**4-Bromo-2-methylpyrimidine** is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile synthetic intermediate for the development of novel compounds, including S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors with potential antimicrobial activities.<sup>[1]</sup> A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through the application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the key spectral data for **4-Bromo-2-methylpyrimidine** (CAS No: 1114560-76-7).<sup>[1]</sup> We will delve into the interpretation of its Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The narrative is structured to not only present the data but to elucidate the underlying chemical principles that give rise to the observed spectral features, reflecting an approach rooted in field-proven expertise. Every protocol described herein is designed as a self-validating system to ensure reproducibility and scientific integrity.

## Molecular Structure and Key Properties

Property	Value	Source(s)
IUPAC Name	4-bromo-2-methylpyrimidine	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	173.01 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	171.96361 Da	<a href="#">[2]</a>
Physical Form	Liquid	<a href="#">[1]</a>

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature, combined with the inductive effects of the methyl and bromo substituents, dictates the chemical shifts and coupling patterns observed in its NMR spectra, its fragmentation in mass spectrometry, and its vibrational modes in IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For **4-Bromo-2-methylpyrimidine**, the simplicity of the structure leads to a clean, interpretable set of spectra.

### <sup>1</sup>H NMR Spectroscopy: A Proton's Perspective

The <sup>1</sup>H NMR spectrum of **4-Bromo-2-methylpyrimidine** is expected to show two signals in the aromatic region corresponding to the two non-equivalent ring protons and one signal in the aliphatic region for the methyl group protons.

Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	~8.45	Doublet (d)	~5.2	1H
H-5	~7.20	Doublet (d)	~5.2	1H
-CH <sub>3</sub>	~2.70	Singlet (s)	N/A	3H

### Expertise & Experience: Interpreting the <sup>1</sup>H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar pyrimidine and pyridine derivatives.[\[3\]](#)[\[4\]](#) The two nitrogen atoms in the pyrimidine ring exert a strong deshielding effect, causing the ring protons to resonate at a lower field (higher ppm) compared to benzene.

- H-6: This proton is adjacent to a nitrogen atom, which significantly deshields it, pushing its chemical shift downfield to approximately 8.45 ppm.
- H-5: This proton is further from the nitrogen atoms and is deshielded to a lesser extent, resulting in an upfield shift relative to H-6, around 7.20 ppm.
- -CH<sub>3</sub>: The methyl group protons are in an aliphatic environment and are expected to appear as a sharp singlet around 2.70 ppm.
- Coupling: Protons H-5 and H-6 are on adjacent carbons and will exhibit spin-spin coupling, resulting in both signals appearing as doublets with a typical ortho-coupling constant of approximately 5.2 Hz.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~168.0
C-4	~160.0
C-6	~158.0
C-5	~122.0
-CH <sub>3</sub>	~25.0

### Expertise & Experience: Interpreting the <sup>13</sup>C NMR Spectrum

The chemical shifts in the <sup>13</sup>C NMR spectrum are highly influenced by the electronegativity of neighboring atoms and the overall electronic structure of the pyrimidine ring.[5][6][7]

- C-2, C-4, and C-6: These carbons are directly bonded to nitrogen atoms, which causes significant deshielding and results in their resonance at lower fields (higher ppm values). C-2 is between two nitrogens, making it the most deshielded. C-4 is attached to both a nitrogen and the electronegative bromine atom, also placing it significantly downfield. C-6 is adjacent to a nitrogen, leading to its downfield shift.
- C-5: This carbon is the only one in the ring not directly attached to a nitrogen or bromine, causing it to be the most shielded of the ring carbons and to resonate at the highest field (lowest ppm).
- -CH<sub>3</sub>: The methyl carbon is an sp<sup>3</sup>-hybridized carbon and will appear in the typical aliphatic region, around 25.0 ppm.

## Experimental Protocol for NMR Spectroscopy

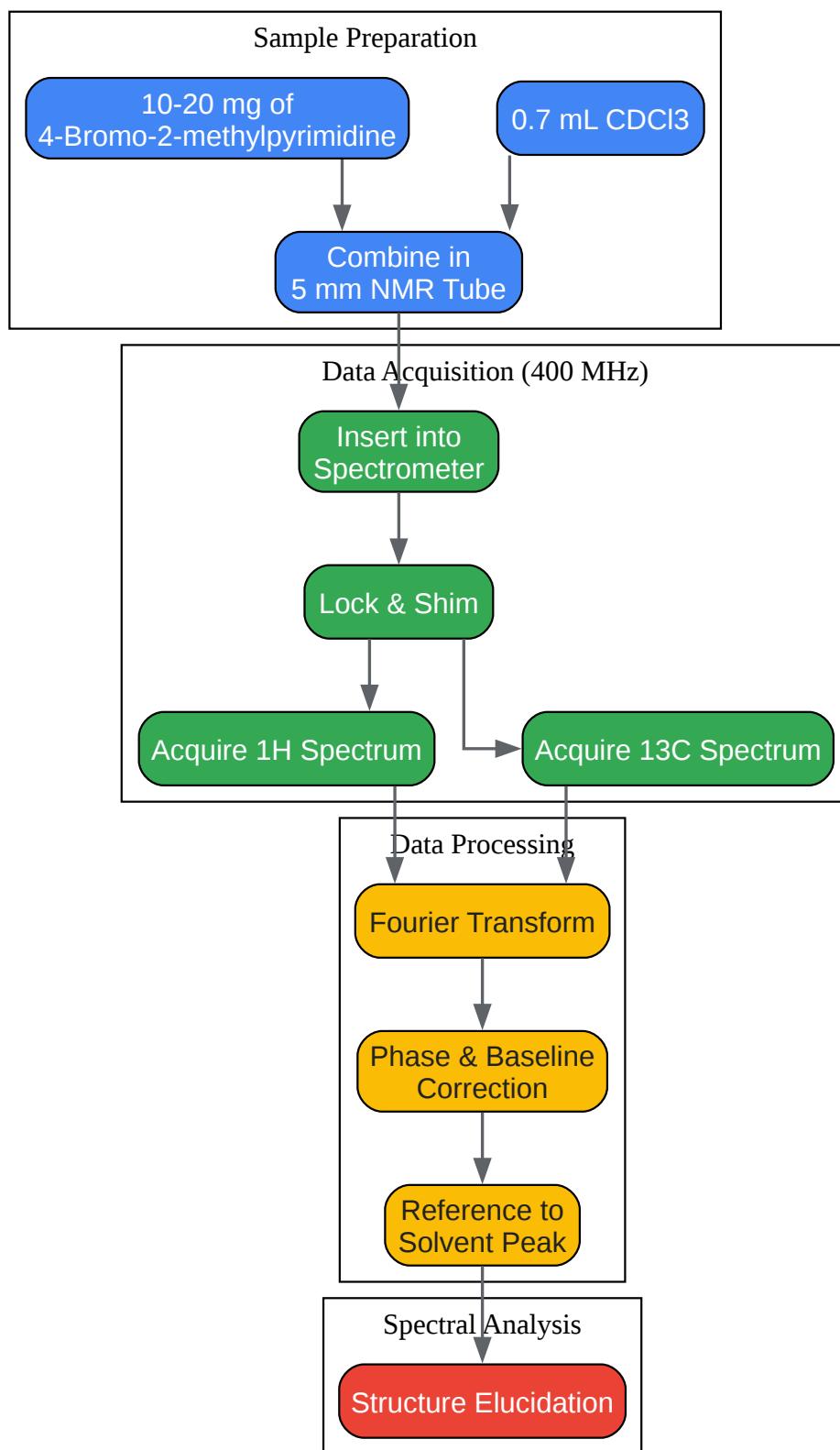
Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **4-Bromo-2-methylpyrimidine**.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-2-methylpyrimidine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the spectrometer's magnet.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., `zgpg30`). Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) will be necessary. Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
  - Perform phase and baseline corrections to the resulting spectrum.
  - Calibrate the chemical shifts using the residual solvent peak as a reference ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).[8]

### Visualization of NMR Analysis Workflow



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Caption: Logical workflow for NMR analysis.

# Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. For **4-Bromo-2-methylpyrimidine**, it provides definitive confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

<b>m/z</b>	<b>Predicted Relative Intensity</b>	<b>Assignment</b>
172/174	High (~1:1 ratio)	$[M]^+$ , Molecular ion peak (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes)
93	Moderate to High	$[M - \text{Br}]^+$ , Loss of a bromine radical
157/159	Low	$[M - \text{CH}_3]^+$ , Loss of a methyl radical

Expertise & Experience: Interpreting the Mass Spectrum

- Molecular Ion Peak ( $[M]^+$ ): The most critical feature of the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ), the molecular ion will appear as a pair of peaks of nearly equal intensity at  $m/z$  172 and 174. This "doublet" is a hallmark signature for a molecule containing one bromine atom. [\[9\]](#)
- Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. A common and energetically favorable fragmentation for bromo-aromatic compounds is the loss of the bromine radical, which would result in a significant peak at  $m/z$  93 ( $[\text{C}_5\text{H}_5\text{N}_2]^+$ ). Another likely fragmentation is the loss of a methyl radical from the molecular ion, leading to low-intensity peaks at  $m/z$  157 and 159 (still showing the bromine isotope pattern). Further fragmentation of the pyrimidine ring can also occur. [\[10\]](#)

## Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromo-2-methylpyrimidine**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of **4-Bromo-2-methylpyrimidine** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation and Conditions:
  - Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).
  - Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C to ensure elution of the compound.
  - Mass Spectrometer (EI):
    - Ionization Energy: 70 eV
    - Mass Range: m/z 40-300
    - Ion Source Temperature: ~230 °C
- Data Analysis:
  - Identify the peak corresponding to **4-Bromo-2-methylpyrimidine** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for this peak.
  - Analyze the spectrum to identify the molecular ion doublet and major fragment ions.

# Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

## Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1600-1550	Strong	C=N and C=C Ring Stretching
~1450	Medium	-CH <sub>3</sub> Asymmetric Bending
~1380	Medium	-CH <sub>3</sub> Symmetric Bending
~1200-1000	Strong	In-plane C-H Bending
~850-750	Strong	Out-of-plane C-H Bending
~600-500	Medium	C-Br Stretch

## Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of **4-Bromo-2-methylpyrimidine** can be interpreted by assigning absorption bands to specific vibrational modes based on data from similar pyrimidine derivatives and general IR correlation charts.[11][12]

- C-H Stretching: Look for peaks above 3000 cm<sup>-1</sup> for the aromatic C-H stretches and just below 3000 cm<sup>-1</sup> for the C-H stretches of the methyl group.
- Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear as a series of strong bands in the 1600-1400 cm<sup>-1</sup> region.

- Methyl Bending: The symmetric and asymmetric bending vibrations of the methyl group will give rise to absorptions around  $1450\text{ cm}^{-1}$  and  $1380\text{ cm}^{-1}$ .
- C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between  $600$  and  $500\text{ cm}^{-1}$ .

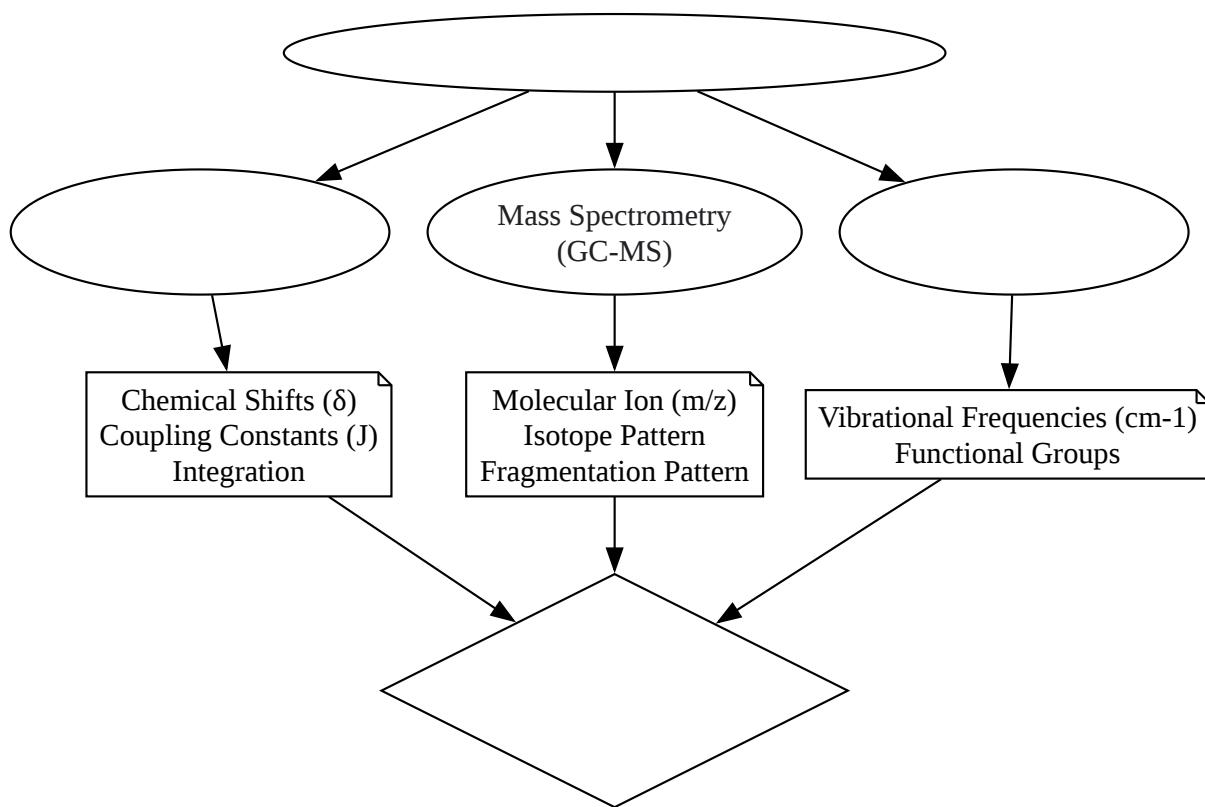
## Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups in **4-Bromo-2-methylpyrimidine**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric  $\text{CO}_2$  and water vapor.
- Sample Application: Place a single drop of liquid **4-Bromo-2-methylpyrimidine** directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument's software will automatically perform the background subtraction.
- Data Processing: Perform a baseline correction if necessary and label the significant peaks with their corresponding wavenumbers ( $\text{cm}^{-1}$ ).



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## Sources

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